Although the synthesis of this particular compound isn't explicitly described in the provided literature, a plausible approach can be deduced from the synthesis of similar purine-based molecules [, ].
Mechanism of Action
Given its structural resemblance to known adenosine receptor antagonists [, , ], this compound might exert its biological effects by binding to and blocking the activity of adenosine receptors, particularly the A2B subtype. This interaction could inhibit adenosine-mediated signaling pathways, leading to downstream effects relevant to its potential therapeutic applications.
Applications
Potential adenosine A2B receptor antagonist: Based on its structural similarity to known A2B antagonists like MRE 2029-F20 [], this compound could be investigated for its ability to block A2B receptors.
Anti-inflammatory activity: A2B receptor antagonists have shown promise as anti-inflammatory agents []. This compound could be tested in models of inflammation to assess its therapeutic potential.
Metabolic disorders: Research suggests a role for A2B receptors in metabolic processes [, ]. This compound could be explored for its potential in addressing metabolic diseases like obesity or diabetes.
Compound Description: (R)-40 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, exhibiting an IC50 of 23.5 nM and moderate antihyperglycemic activity comparable to the drug Linagliptin. [] It showed efficacy in improving the pathological state of diabetic mice in studies. []
Relevance: (R)-40 shares the core xanthine structure (3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) with the target compound, 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. The key structural differences lie in the substituents at the 1, 7, and 8 positions of the xanthine scaffold. While the target compound possesses a propyl group at the 7 position and a sulfanylacetamide group at the 8 position, (R)-40 features a 3-methylbut-2-en-1-yl group at the 7 position, a 3-aminopiperidin-1-yl group at the 8 position, and a benzonitrile substituted methyl group at the 1 position. Despite these differences, their shared core structure suggests potential similarities in their binding interactions with certain biological targets.
Compound Description: MRE2028F20 is a potent and selective human A2B adenosine receptor antagonist. [] It exhibits nanomolar affinity for the A2B receptor (Ki = 38 nM) and high selectivity over other adenosine receptor subtypes (A1, A2A, A3). []
Compound Description: MRE2029F20 serves as a highly potent and selective antagonist for the human A2B adenosine receptor. [, ] It demonstrates nanomolar binding affinity (Ki = 5.5 nM) and excellent selectivity against other adenosine receptor subtypes. [, ] MRE2029F20 is also used as a radioligand for studying A2B receptors. []
Compound Description: MRE2030F20 is another potent and selective human A2B adenosine receptor antagonist identified in the research. [] It exhibits nanomolar affinity for the A2B receptor (Ki = 12 nM) and displays high selectivity over other adenosine receptor subtypes. []
Relevance: Like 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, MRE2030F20 is a member of the xanthine family of compounds. MRE2030F20 incorporates dipropyl substituents at the 1 and 3 positions of the xanthine core, with a 5-(1-methyl-1H-pyrazol-3-yloxy) group at position 8 connected via an oxymethylene linker to a N-(3,4-dimethoxyphenyl)acetamide group. This distinct structural arrangement contributes to its potent and selective antagonistic activity at the A2B adenosine receptor.
Compound Description: [3H]KF17837S is a selective antagonist radioligand for the adenosine A2A receptor, with high affinity (Kd = 7.1 nM) for the receptor in rat striatal membranes. []
Relevance: Both [3H]KF17837S and 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide share the core xanthine structure and possess a dipropyl substitution pattern at the 1 and 3 positions. The key difference lies in the substituent at the 8 position: [3H]KF17837S has a 3,4-dimethoxystyryl group, while the target compound has a sulfanylacetamide group attached to the 7-propyl-substituted xanthine. This difference highlights how structural variations at key positions can significantly alter receptor binding profiles within the same chemical class.
Compound Description: This series of compounds represents a group of novel 1,3-dimethylxanthine derivatives substituted with a pyrazole ring at position 8. [] These compounds were synthesized and investigated for their antioxidant and anti-inflammatory properties in vitro. []
Relevance: These compounds share the core xanthine scaffold with the target compound, 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. Notably, they all bear substitutions at the 7 and 8 positions of the xanthine core, similar to the target compound. The variations in the substituents at these positions, such as arylalkyl, alkenyl, and substituted phenyl groups, contribute to the diverse pharmacological activities observed. Their structural similarities to the target compound suggest they may offer insights into designing novel xanthine derivatives with tailored biological properties.
Olomoucine Analogues
Compound Description: This group includes a series of olomoucine analogues designed and synthesized as potential anticancer agents. These compounds are 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives with various substituents at the 1 and 8 positions, and some incorporating a thiazolo[2,3-f]purine-2,4-dione moiety. []
Relevance: The olomoucine analogues share the core 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the target compound, 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. The key differences lie in the substituents at the 1, 3, 7, and 8 positions and the presence of a sulfur atom in some analogues. These structural modifications influence their interactions with biological targets, particularly cyclin-dependent kinases, and may provide valuable insights into designing new purine-based anticancer drugs.
Compound Description: Compound 1 is a novel organic compound investigated for its potential in treating alimentary obesity. [] In preclinical studies, it demonstrated promising weight loss effects in rats fed a high-fat diet. []
Relevance: Although structurally distinct from 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, Compound 1 is included due to its shared research context as a potential treatment for metabolic disorders, suggesting a possible overlap in their mechanisms of action or targeted pathways related to obesity.
Compound Description: Compound 2 is another novel organic compound explored for its potential in treating alimentary obesity. [] Preclinical studies highlighted its potential as a weight-reducing agent in rats fed a high-fat diet. []
Relevance: Compound 2 shares the core 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the target compound, 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. Despite significant structural differences, including a substituted tetrahydroquinoline group and a 2-oxo-2-phenylethyl substituent, its investigation in the context of obesity treatment may suggest common targets or pathways of interest.
C-11
Compound Description: C-11 is a 3-Methyl-1H-Purine-2,6-Dione derivative researched for its potential anti-obesity properties. []
Relevance: C-11 shares the core 3-Methyl-1H-Purine-2,6-Dione structure with the target compound, 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. The lack of detailed structural information for C-11 makes it challenging to pinpoint precise differences. Nevertheless, its investigation in obesity research hints at potentially shared mechanisms or targets of action, making it relevant for comparison.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.